molecular formula C10H13Cl2N5O2S B10895295 N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10895295
M. Wt: 338.2 g/mol
InChI Key: FRJBNNXXVLJCSY-UHFFFAOYSA-N
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Description

N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, each substituted with various functional groups, including dichloro, methyl, and sulfonamide groups. These substitutions confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents.

    Methylation: Methyl groups are introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The dichloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N4-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the dichloro and methyl groups may enhance the compound’s binding affinity and specificity for its targets, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-1-methyl-1H-pyrazole-3-carboxamide
  • 1,5-Dimethyl-1H-pyrazole-4-sulfonamide
  • 4,5-Dichloro-1H-pyrazole-3-carboxylic acid

Uniqueness

N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichloro and sulfonamide groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H13Cl2N5O2S

Molecular Weight

338.2 g/mol

IUPAC Name

N-[(4,5-dichloro-1-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C10H13Cl2N5O2S/c1-6-8(5-13-16(6)2)20(18,19)14-4-7-9(11)10(12)17(3)15-7/h5,14H,4H2,1-3H3

InChI Key

FRJBNNXXVLJCSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NCC2=NN(C(=C2Cl)Cl)C

Origin of Product

United States

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